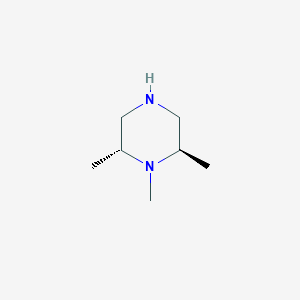

(2R,6R)-1,2,6-Trimethylpiperazine

Description

Significance of Chiral Piperazines in Modern Chemical Synthesis and Design

Chiral piperazines are a class of saturated N-heterocycles that have garnered substantial attention in medicinal chemistry and drug discovery. The piperazine (B1678402) ring is considered a "privileged structure," as it is frequently found in biologically active compounds, including numerous blockbuster drugs. rsc.org In 2012, for instance, 13 of the top 200 best-selling small molecule drugs incorporated a piperazine ring. rsc.org The prevalence of this scaffold is due to its ability to impart favorable properties such as improved solubility, bioavailability, and desirable pharmacokinetic profiles. ethz.chthieme-connect.com

The introduction of chirality into the piperazine scaffold significantly expands the accessible chemical space, allowing for more precise three-dimensional interactions with biological targets. rsc.orgnih.gov This stereochemical complexity can lead to enhanced binding affinity, greater selectivity for the target receptor or enzyme, and potentially reduced off-target effects. thieme-connect.comrsc.org Consequently, the development of synthetic methods to produce enantiomerically pure, substituted piperazines is a key focus in modern organic and medicinal chemistry. rsc.orgrsc.org These stereodefined piperazines serve as versatile building blocks for the synthesis of complex molecules and for the creation of compound libraries used in high-throughput screening. nih.govresearchgate.netresearchgate.net

The Unique Stereochemical Attributes of (2R,6R)-1,2,6-Trimethylpiperazine

The presence of the three methyl groups influences the compound's physical and chemical properties. The N-methylation at position 1 affects the basicity and nucleophilicity of the nitrogen atom, while the C-methylation at positions 2 and 6 introduces steric bulk that can influence the conformational preferences of the ring and its binding capabilities. acs.org The stereochemistry of this compound is a key factor in its utility as a chiral building block in the synthesis of more complex pharmaceutical agents. acs.orgresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol smolecule.com |

| Boiling Point | ~154 °C smolecule.com |

| Density | ~0.8 g/cm³ smolecule.com |

| InChI Key | SZLULMXLBYGMPO-GPJOBVNKSA-N |

| Configuration | 2R, 6R (trans) |

Table 2: Comparison with Related Piperazine Compounds

| Compound Name | Molecular Formula | Key Differences from this compound |

|---|---|---|

| 1-Methylpiperazine | C₅H₁₂N₂ | Lacks methyl groups at positions 2 and 6. smolecule.com |

| 1,4-Dimethylpiperazine | C₆H₁₄N₂ | Contains a methyl group at position 4 instead of 2 and 6. smolecule.com |

| (2S,6S)-1,2,6-Trimethylpiperazine | C₇H₁₆N₂ | Enantiomer with different stereochemistry (2S,6S). smolecule.com |

| (2R,6S)-1,2,6-Trimethylpiperazine | C₇H₁₆N₂ | Diastereomer with cis configuration. cymitquimica.comchemicalbook.com |

Historical Context of Chiral N-Heterocycle Research

The study of N-heterocycles is a cornerstone of organic chemistry, with research intensifying throughout the 20th century due to their prevalence in natural products and synthetic drugs. The importance of stereochemistry gained significant recognition in the latter half of the century, particularly after the FDA issued guidelines in 1992 for the development of single-enantiomer drugs. nih.gov This mandate spurred extensive research into asymmetric synthesis, the methodology for preparing single enantiomers of chiral compounds. rsc.org

Early methods for obtaining chiral N-heterocycles often relied on the resolution of racemic mixtures or the use of a "chiral pool"—starting materials that are naturally enantiomerically pure, such as amino acids. researchgate.netdicp.ac.cn Over time, more sophisticated strategies emerged, including the use of chiral auxiliaries to guide stereoselective reactions. rsc.org The development of catalytic asymmetric methods, such as aza-Heck cyclizations and palladium-catalyzed hydrogenations, represented a major breakthrough, allowing for the efficient and highly selective synthesis of chiral N-heterocycles like piperazines. dicp.ac.cnresearchgate.netresearchgate.net These advancements have been crucial for exploring the vast chemical space of carbon-substituted piperazines, which had been previously underutilized compared to their N-substituted counterparts. rsc.orgrsc.org

Overview of Research Trajectories for this compound

Research involving this compound and its enantiomer, (2S,6S)-2,6-dimethylpiperazine, has primarily focused on their synthesis and application as chiral building blocks. acs.orgresearchgate.net Efficient synthetic routes have been developed to produce these enantiopure compounds, often starting from chiral amino acids and employing key reactions like diastereoselective alkylations or intramolecular Mitsunobu reactions to establish the correct stereochemistry. acs.orgresearchgate.net

The compound serves as a crucial intermediate in the synthesis of more complex molecules for medicinal chemistry research. smolecule.com For example, its structural motif has been incorporated into molecules designed as inhibitors for various biological targets. The defined stereochemistry of this compound is critical in these applications, as it allows for precise control over the three-dimensional structure of the final product, which is essential for achieving specific pharmacological activity. smolecule.com Research continues to explore the use of this and other stereochemically diverse piperazines to create novel compound libraries for drug discovery. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,6R)-1,2,6-trimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVYJSBQXIIROJ-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H](N1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 2r,6r 1,2,6 Trimethylpiperazine

Control of Relative and Absolute Stereochemistry in Trimethylpiperazine Synthesis

The synthesis of (2R,6R)-1,2,6-Trimethylpiperazine requires precise control over both the relative and absolute stereochemistry of the three methyl groups on the piperazine (B1678402) ring. The relative stereochemistry (cis or trans) of the substituents at the C2 and C6 positions is often established during the ring-forming step. For instance, in a diastereoselective synthesis starting from a chiral precursor, the existing stereocenter can dictate a trans relationship between the substituents. nih.gov

Achieving the correct absolute stereochemistry—the specific (R,R) configuration—is dependent on the chosen synthetic strategy. In chiral pool approaches, the absolute stereochemistry of the starting amino acid directly translates to the absolute stereochemistry of the final product. mdpi.com When using asymmetric catalysis, the chirality of the ligand is the determining factor. numberanalytics.com For example, the use of a specific enantiomer of a chiral phosphine (B1218219) ligand in an iridium-catalyzed hydrogenation will favor the formation of one enantiomer of the piperazine product over the other. nih.gov The choice of solvent and reaction temperature can also influence the stereochemical outcome. rsc.org

Regioselective Functionalization for Targeted Stereoisomer Access

Regioselective functionalization refers to the ability to introduce a chemical group at a specific position on a molecule. In the context of piperazine synthesis, this is crucial for introducing the methyl groups at the desired N1, C2, and C6 positions. Direct C-H functionalization of the piperazine ring is a developing area that offers the potential for late-stage modification of the scaffold. beilstein-journals.orgnsf.gov However, controlling regioselectivity can be challenging due to the presence of multiple reactive C-H bonds. beilstein-journals.orgnsf.gov

More established methods often involve building the piperazine ring with the substituents already in place or with functional groups that can be later converted to methyl groups. For instance, a starting material could already contain a methyl group at the desired position, or a precursor with a carbonyl group could be converted to a methyl group through a reduction reaction. The regioselectivity of these transformations is often controlled by the inherent reactivity of the different positions on the piperazine ring or by the use of protecting groups to block certain positions from reacting. acs.org For example, ruthenium-catalyzed regioselective β-C(sp³)-H functionalization has been used to introduce alkyl groups onto the piperazine core. researchgate.net

Methodological Advancements in High Stereopurity Attainment

The synthesis of this compound with a defined stereochemistry is a complex challenge due to the presence of three chiral centers. Researchers have developed several sophisticated strategies to control the spatial arrangement of the methyl groups on the piperazine ring, leading to high diastereomeric and enantiomeric purity.

Key advancements have centered on diastereoselective and enantioselective approaches. One prominent method involves the diastereoselective alkylation of a pre-existing chiral piperazine scaffold. For instance, the alkylation of diketopiperazine enolates has been studied, where the facial selectivity is governed by torsional strain between substituents on the nitrogen atoms. smolecule.com This control allows for the precise installation of methyl groups. In one optimized sequence, the alkylation of (S)-N,N′-bis-para-methoxybenzyl-3-iso-propyl-piperazine-2,5-dione with methyl iodide was shown to yield the trans-diastereomer with a diastereomeric ratio greater than 95:5. smolecule.com

Another powerful strategy utilizes chiral catalysts to direct the formation of the desired stereoisomer. Catalytic asymmetric synthesis using chiral phosphoric acids has been reported to produce piperazine derivatives with high enantiomeric excess (ee) of over 90% and a diastereomeric ratio (dr) greater than 20:1. smolecule.com These reactions often proceed through a dynamic kinetic resolution mechanism, where the catalyst controls both the reaction and the stereochemical outcome. smolecule.com

Furthermore, a series of enantiopure 2,6-methylated piperazines have been synthesized using two primary key reactions to establish the necessary stereochemistry: a diastereoselective triflate alkylation and an intramolecular Mitsunobu reaction. researchgate.netacs.orgresearchgate.net These methods provide efficient and general strategies for producing a variety of 2,6-methylated piperazines where the absolute stereochemistry can be reliably controlled. acs.orgresearchgate.net For the synthesis of trimethylated piperazines, an enantiospecific triflate alkylation has been employed as the principal reaction. researchgate.netacs.orgresearchgate.net

The table below summarizes key research findings on achieving high stereopurity in the synthesis of related chiral piperazines, which are foundational for this compound.

Table 1: Methodologies for High Stereopurity Synthesis of Chiral Piperazines

| Synthetic Method | Key Reagents/Catalysts | Starting Material Example | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Diastereoselective Alkylation | Methyl iodide | (S)-N,N′-bis-para-methoxybenzyl-3-iso-propyl-piperazine-2,5-dione | >95:5 dr | smolecule.com |

| Catalytic Asymmetric Synthesis | Chiral phosphoric acids | Not Specified | >90% ee, >20:1 dr | smolecule.com |

| Diastereoselective Triflate Alkylation | Triflate reagents | Chiral amino acid derivatives | High diastereoselectivity | researchgate.net, acs.org |

| Intramolecular Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (B44618) (PPh3) | Chiral amino alcohol derivatives | High stereochemical control | researchgate.net, acs.org |

| Williams-Dellaria Protocol | KHMDS, Benzyl bromide | BOC-protected piperazinone | Exclusive formation of trans isomer | clockss.org |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is increasingly important for sustainable chemical manufacturing. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgcarlroth.com

A primary green chemistry approach is the use of catalysis . Catalytic reagents are inherently superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. acs.orgnih.gov The asymmetric catalytic methods developed for chiral piperazine synthesis, such as those using chiral phosphoric acids or transition metal complexes, are prime examples. smolecule.comnobelprize.org These methods not only provide high stereoselectivity but also represent a greener alternative to classical resolutions or the use of stoichiometric chiral auxiliaries, which generate significant waste.

Atom economy , a concept developed by Barry Trost, is another core principle that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. acs.org Synthetic routes that involve cyclization reactions, such as the intramolecular Mitsunobu reaction, can exhibit high atom economy if the byproducts are low in molecular weight. researchgate.netacs.org Designing syntheses with fewer steps, such as one-pot procedures, also aligns with green chemistry by reducing the consumption of solvents and reagents and minimizing waste generation from intermediate workups and purifications. nih.gov

The choice of safer solvents is another critical aspect. carlroth.comnih.gov Many traditional organic syntheses use volatile and toxic chlorinated solvents. Green chemistry encourages the use of alternatives like water, supercritical CO2, or biodegradable solvents. nih.govmdpi.com Research into catalytic reactions in aqueous media or solvent-free conditions for piperazine synthesis would represent a significant step forward in sustainability.

The following table evaluates some synthetic strategies in the context of green chemistry principles.

Table 2: Green Chemistry Evaluation of Synthetic Strategies

| Strategy | Green Chemistry Principle Addressed | Advantages | Potential Drawbacks |

|---|---|---|---|

| Asymmetric Catalysis | Catalysis, Atom Economy, Reduced Derivatives | High efficiency and selectivity, reduces need for chiral auxiliaries, minimizes waste. acs.orgnobelprize.org | Catalysts can be expensive, may require specific (non-green) solvents. |

| Intramolecular Cyclization (e.g., Mitsunobu) | Atom Economy, Shorter Synthesis Routes | Can be highly efficient in ring formation, potentially reducing step count. acs.org | Stoichiometric byproducts (e.g., triphenylphosphine oxide) are generated, which have low atom economy. |

| Use of Chiral Pool Substrates (e.g., L-proline) | Use of Renewable Feedstocks | Starts from a readily available, naturally chiral molecule. smolecule.com | May require multiple steps including protection/deprotection, generating waste. acs.org |

Advanced Spectroscopic and Crystallographic Elucidation of 2r,6r 1,2,6 Trimethylpiperazine

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing a wealth of information regarding the connectivity, conformation, and dynamic processes within a molecule. For (2R,6R)-1,2,6-trimethylpiperazine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable for a complete structural assignment.

Conformational Analysis via ¹H and ¹³C NMR Spectroscopy

The piperazine (B1678402) ring in this compound predominantly adopts a chair conformation to minimize steric strain. In this conformation, the substituents can occupy either axial or equatorial positions. The relative orientation of the methyl groups significantly influences the conformational equilibrium.

¹H and ¹³C NMR spectroscopy are powerful tools for determining the preferred conformation. uv.es The chemical shifts and coupling constants of the ring protons and carbons are highly sensitive to their spatial arrangement. uv.es In the case of this compound, the trans configuration of the methyl groups at C2 and C6 suggests that in the most stable chair conformation, both of these methyl groups will occupy equatorial positions to minimize 1,3-diaxial interactions. The N-methyl group can be either axial or equatorial, and its orientation will influence the chemical shifts of the adjacent ring protons.

A detailed analysis of the proton-proton coupling constants (³JHH) can provide quantitative information about the dihedral angles and thus the ring conformation. For instance, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship, while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a Chair Conformation

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-CH₃ | ~ 2.3 | ~ 45 |

| C2-H | ~ 2.8 | ~ 55 |

| C2-CH₃ | ~ 1.1 | ~ 18 |

| C3-H (ax) | ~ 2.5 | ~ 50 |

| C3-H (eq) | ~ 2.9 | ~ 50 |

| C5-H (ax) | ~ 2.5 | ~ 50 |

| C5-H (eq) | ~ 2.9 | ~ 50 |

| C6-H | ~ 2.8 | ~ 55 |

| C6-CH₃ | ~ 1.1 | ~ 18 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Dynamic NMR for Ring Inversion and Amine Inversion Barriers

Piperazine rings are not static; they undergo conformational changes, primarily ring inversion. Additionally, the nitrogen atom in the piperazine ring can undergo inversion. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these dynamic processes and determine the energy barriers associated with them. rsc.org

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the inversion processes are slow on the NMR timescale, separate signals for the axial and equatorial protons may be observed. As the temperature increases, the rate of inversion increases, leading to coalescence of these signals and eventually to time-averaged signals at higher temperatures. The energy barrier for ring inversion in substituted piperidines is typically in the range of 10-12 kcal/mol. rsc.org A study on N-acyloxy-2,2,6,6-tetramethylpiperidines revealed that nitrogen inversion contributes significantly to the observed energy barriers. rsc.org

Advanced NMR Techniques for Stereochemical Assignment (e.g., NOESY, ROESY)

While ¹H and ¹³C NMR provide information about connectivity and conformation, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for the unambiguous assignment of stereochemistry. mdpi.com These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å.

For this compound, NOESY or ROESY spectra would be expected to show correlations between the axial protons on C3 and C5, as well as between the axial methyl protons (if any) and other axial protons. rsc.org Importantly, cross-peaks between the equatorial C2 and C6 methyl groups and the equatorial protons on C3 and C5 would provide definitive evidence for their relative stereochemistry. The presence of NOE cross-peaks between the N-methyl group and specific ring protons can help determine its preferred axial or equatorial orientation. rsc.org

Vibrational Spectroscopy for Structural Confirmation (e.g., FT-IR, Raman)

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups. The C-N stretching vibrations would also be present. The absence of an N-H stretching band would confirm the tertiary nature of both nitrogen atoms.

Raman spectroscopy is particularly useful for identifying skeletal vibrations of the piperazine ring. nih.gov The "fingerprint" region of the Raman spectrum contains a unique pattern of bands that is characteristic of the molecule's structure. anton-paar.com

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (CH₃, CH₂) | 2800-3000 | FT-IR, Raman |

| C-H Bend (CH₃, CH₂) | 1350-1470 | FT-IR, Raman |

| C-N Stretch | 1000-1250 | FT-IR, Raman |

| Piperazine Ring Vibrations | < 1500 | Raman |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

As this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be employed to study its stereochemical features. fiveable.mejasco-global.com These techniques measure the differential interaction of the molecule with left and right circularly polarized light. scribd.com

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of the molecule by comparing the experimental spectrum with theoretical calculations or with spectra of related compounds of known stereochemistry.

ORD measures the rotation of the plane of polarized light as a function of wavelength. biologic.net The shape of the ORD curve, particularly the Cotton effect observed in the region of an absorption band, is also characteristic of the molecule's stereochemistry. biologic.net

High-Resolution Mass Spectrometry for Isotopic Labeling and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.gov For this compound, HRMS would provide the exact mass of the molecular ion, confirming its molecular formula of C₇H₁₆N₂.

Furthermore, HRMS is invaluable in isotopic labeling studies. sciex.comnih.gov By incorporating stable isotopes such as ¹³C or ¹⁵N into the molecule, it is possible to trace the fate of specific atoms in chemical reactions or biological processes. The high resolution of the mass spectrometer allows for the clear separation and quantification of labeled and unlabeled fragments, providing detailed mechanistic insights. sciex.com Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecular ion and analyze the resulting daughter ions, which can help to elucidate the structure of the molecule and understand its fragmentation pathways.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. ceitec.czuol.de This method allows for the detailed determination of molecular structures, including bond lengths, bond angles, and conformational details, as well as insights into how molecules are arranged in a crystal lattice, known as crystal packing. uol.deub.edu The analysis of these crystal structures is crucial for understanding the relationship between molecular structure and macroscopic properties.

Determination of Solid-State Conformation and Crystal Packing

At present, specific single-crystal X-ray diffraction data for this compound is not publicly available in crystallographic databases. However, the principles of conformational analysis and crystal packing can be discussed based on related piperazine derivatives.

The piperazine ring can adopt several conformations, with the chair conformation being the most common and generally the most stable. In substituted piperazines, the substituents can occupy either axial or equatorial positions on the chair-shaped ring. The specific conformation adopted in the solid state is a result of a balance between intramolecular steric strain and intermolecular interactions within the crystal lattice.

The way individual molecules of a compound arrange themselves in a crystal is known as crystal packing. This arrangement is governed by the drive to achieve the most stable, lowest energy state, which is influenced by a variety of intermolecular interactions. chemrxiv.org The shape of the molecule and the nature and location of its functional groups play a crucial role in determining the packing efficiency and the types of intermolecular forces that will dominate the crystal structure. nih.gov

Analysis of Intermolecular Interactions in the Crystalline State

The stability of a molecular crystal is largely determined by a network of intermolecular interactions. rsc.org These non-covalent interactions, while individually weak, collectively dictate the crystal packing and can influence the physical properties of the solid.

In the case of this compound, the primary intermolecular interactions expected would be van der Waals forces. These are ubiquitous, non-specific attractive or repulsive forces between molecules. The methyl groups and the hydrocarbon backbone of the piperazine ring would participate in these interactions.

Hydrogen bonding is another critical intermolecular interaction that can significantly influence crystal packing. mdpi.com In this compound, the presence of a secondary amine group (N-H) would allow for the formation of hydrogen bonds where the N-H group acts as a hydrogen bond donor. The tertiary nitrogen atom could potentially act as a hydrogen bond acceptor. The presence and pattern of hydrogen bonding would have a profound effect on the crystal structure, often leading to the formation of specific motifs like chains or dimers.

The analysis of these interactions is often facilitated by tools such as Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts and their relative strengths. scielo.org.mx By mapping properties onto this surface, regions of close contact and specific types of interactions can be identified and quantified.

While specific crystallographic data for this compound is not available, the table below provides a hypothetical illustration of the types of data that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 10.1 |

| β (°) | 105.2 |

| Volume (ų) | 512.3 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.045 |

| R-factor | 0.045 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Further research involving the synthesis of high-quality single crystals of this compound and its derivatives is necessary to experimentally determine their solid-state structures and to fully understand the interplay of conformational preferences and intermolecular forces that govern their crystalline architectures.

Reactivity and Mechanistic Investigations of 2r,6r 1,2,6 Trimethylpiperazine

Nucleophilic and Electrophilic Reactions at Nitrogen Centers

The nitrogen atoms in the (2R,6R)-1,2,6-trimethylpiperazine ring are key to its reactivity, readily participating in nucleophilic reactions. smolecule.com The presence of methyl groups influences the basicity and nucleophilicity of the nitrogen atoms. The N1 nitrogen is tertiary, while the N4 nitrogen is secondary, making the latter the primary site for many functionalization reactions.

Common reactions involving the nitrogen centers include:

N-Alkylation and N-Arylation: The secondary amine at the N4 position can be readily alkylated or arylated. For instance, it can undergo coupling reactions with various aryl or heteroaryl halides under basic conditions, often facilitated by a palladium catalyst, to form more complex molecular structures.

N-Acylation: The compound reacts with acylating agents like acyl chlorides to form the corresponding amides. smolecule.com This reaction is a common strategy for introducing a wide range of substituents.

Oxidation: The nitrogen atoms can be oxidized by agents such as potassium permanganate (B83412) or hydrogen peroxide to form the corresponding N-oxides.

Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups at the N4 position.

These functionalization reactions are crucial in the synthesis of pharmaceutical agents, where the piperazine (B1678402) moiety often serves as a key scaffold. acs.org

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Acylation | Acyl Chlorides | N-Amides | smolecule.com |

| N-Alkylation | Alkyl Halides, Base | N-Alkyl Piperazines | smolecule.com |

| Oxidation | Potassium Permanganate, Hydrogen Peroxide | N-Oxides | |

| Hydrogenation | H₂, Catalyst | Saturated Derivatives | smolecule.com |

Transformations at the Stereogenic Carbon Centers (C2 and C6)

While the primary site of reactivity for this compound is the nitrogen atoms, transformations at the stereogenic carbons (C2 and C6) are also of interest, although less common. The C-H bonds at these positions are generally unreactive. However, under specific conditions, such as those involving radical reactions or organometallic-mediated C-H activation, functionalization at these centers can be achieved. mdpi.comencyclopedia.pub

Recent advances in photoredox catalysis have enabled the direct α-C–H functionalization of piperazines. mdpi.comencyclopedia.pub These methods often involve the generation of an α-amino radical intermediate following a single electron transfer from the piperazine nitrogen to an excited photocatalyst. mdpi.com This radical can then be trapped by a suitable coupling partner. While these methods have been demonstrated for piperazine systems, their specific application to induce transformations at the C2 and C6 positions of this compound while retaining the original stereochemistry requires careful consideration of steric hindrance from the existing methyl groups. Asymmetric lithiation-trapping is another advanced technique used for the α-functionalization of N-Boc protected piperazines, which can provide access to stereochemically defined products. acs.orgnih.govthieme-connect.com

Stereochemical Stability and Epimerization Pathways of the Piperazine Ring

The stereochemical stability of this compound is a critical factor in its application, particularly in pharmaceuticals where specific stereoisomers are required. The trans configuration of the methyl groups at C2 and C6 is generally more stable than the corresponding cis isomer, as it allows the methyl groups to occupy equatorial positions in the preferred chair conformation of the piperazine ring, minimizing steric strain.

Epimerization, the conversion of one stereoisomer to another, can occur at the stereogenic centers C2 and C6. This process can be facilitated by photocatalyzed, reversible hydrogen atom transfer (HAT), which provides a pathway to interconvert between less stable and more stable diastereomers. nih.gov This method allows for the "editing" of stereochemical configurations, often yielding the thermodynamically favored isomer. nih.gov For 2,6-disubstituted piperazines, this typically means converting an anti (trans) isomer into the more stable syn (cis) isomer, or vice versa, depending on the specific substitution pattern and energetic landscape calculated by methods like density functional theory (DFT). nih.gov Such epimerization can proceed through radical intermediates at the carbon centers, highlighting a dynamic aspect of the piperazine ring's stereochemistry under specific reaction conditions. nih.gov

Reaction Kinetics and Thermodynamic Studies of Functionalization Reactions

Detailed quantitative studies on the reaction kinetics and thermodynamics of functionalization reactions specifically for this compound are not extensively documented in publicly available literature. However, kinetic studies on related, simpler piperazines provide valuable insights.

For example, the oxidation of piperazine and its N-alkylated derivatives by reagents like bromamine-T has been shown to follow first-order kinetics with respect to both the piperazine and the oxidizing agent. researchgate.netscirp.orgscirp.org Such studies have also determined activation parameters, with the isokinetic relationship indicating that the reaction rates are primarily controlled by enthalpy factors. researchgate.netscirp.org Furthermore, the reaction of piperazine with carbon dioxide is known to be very fast, with the apparent second-order rate constant being significantly higher than for many other amines. epa.govacs.org

These findings suggest that the functionalization of this compound would also be kinetically facile, although the precise rates would be influenced by the steric and electronic effects of the three methyl groups. The methyl groups, being electron-donating, are expected to enhance the nucleophilicity of the nitrogen atoms and stabilize any positive charge that develops in the transition state, potentially increasing reaction rates. scirp.orgscirp.org

| Reaction | Kinetic Order (Piperazine) | Kinetic Order (Reagent) | Key Findings | Reference |

|---|---|---|---|---|

| Oxidation with Bromamine-T | First | First | Electron-donating groups enhance the reaction rate. | scirp.org, scirp.org |

| Reaction with CO₂ | First | First | Apparent second-order rate constant is 53,700 m³/kmol·s at 25°C. | epa.gov |

Investigation of Reaction Mechanisms through Trapping Experiments and Isotopic Studies

While specific mechanistic studies employing trapping experiments or isotopic labeling for this compound are not widely reported, the mechanisms of general piperazine reactions have been investigated. For instance, the mechanism of photoredox-catalyzed C-H functionalization of piperazines is proposed to proceed through a single-electron transfer from the piperazine nitrogen to the photo-excited catalyst. mdpi.comencyclopedia.pub This generates an amine radical cation, which is then deprotonated at the α-carbon to form an α-aminyl radical. encyclopedia.pub This radical intermediate can then engage in further reactions.

In the context of asymmetric synthesis, mechanistic studies involving in-situ IR spectroscopy have been used to monitor the lithiation of N-Boc piperazines, a key step in their α-functionalization. acs.orgnih.gov These studies have helped to identify and mitigate side reactions, such as ring fragmentation of the lithiated intermediate. acs.orgnih.gov Deuterium labeling experiments have also been crucial in elucidating the pathways of photocatalyzed epimerization of piperazines, confirming that the process occurs via a reversible hydrogen atom transfer mechanism mediated by radical species. nih.gov These general mechanistic insights are applicable to understanding the reactivity of this compound.

Computational and Theoretical Chemistry Studies on 2r,6r 1,2,6 Trimethylpiperazine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing density functional theory (DFT), are fundamental in understanding the electronic structure and energetics of (2R,6R)-1,2,6-trimethylpiperazine. nrel.govnih.gov These methods allow for the accurate determination of molecular geometries, reaction energies, and electronic properties. nrel.gov

DFT calculations, such as those using the M06-2X functional with a def2-TZVP basis set, can provide optimized 3D geometries, enthalpies, and Gibbs free energies. nrel.gov These calculations are crucial for understanding the stability of the molecule and the thermodynamics of its potential reactions. The distribution of electron density, often analyzed through Mulliken charges and Natural Bond Orbital (NBO) analysis, reveals the locations of electron-rich and electron-deficient regions, which are key to predicting reactivity. For instance, NBO analysis can elucidate the nature of the chemical bonds within the molecule. nih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also critical electronic structure parameters. The energies and shapes of these frontier orbitals provide insights into the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO indicating the ability to accept electrons.

Table 1: Calculated Electronic Properties of a Piperazine (B1678402) Derivative

| Property | Calculated Value |

| Dipole Moment | 1.47 D |

Note: This data is for a related piperazine derivative and serves as an example of the types of properties that can be calculated. Specific values for this compound would require dedicated calculations.

Conformational Energy Landscape Analysis (e.g., Chair-Chair Interconversion)

The piperazine ring can adopt several conformations, with the chair form being the most stable. For substituted piperazines like this compound, the analysis of the conformational energy landscape is crucial for understanding its dynamic behavior. The interconversion between different chair conformations, known as ring inversion, is a key dynamic process. researchgate.net

Computational methods can map the potential energy surface of the molecule, identifying the energy barriers associated with conformational changes. This analysis helps to determine the relative populations of different conformers at a given temperature and the timescale of their interconversion. The presence and orientation of the three methyl groups in this compound significantly influence the conformational preferences and the energy barriers for interconversion.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound in various environments. nih.govrsc.orgmdpi.commdpi.com By simulating the motion of every atom over time, MD can reveal how the molecule behaves in solution, including its interactions with solvent molecules. nih.gov

These simulations can be used to study:

Conformational Dynamics: Observing the transitions between different conformations in real-time.

Solvation Structure: Determining how solvent molecules arrange themselves around the solute.

Transport Properties: Calculating properties such as the diffusion coefficient.

MD simulations are particularly useful for understanding how the molecule might interact with biological macromolecules, such as proteins or nucleic acids, by simulating the complex in a realistic aqueous environment. mdpi.com

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in structural elucidation.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predicted shifts can be correlated with experimental NMR spectra to confirm the assigned structure and stereochemistry of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated from calculated vibrational frequencies and intensities. d-nb.info These theoretical spectra can be compared with experimental spectra to identify characteristic vibrational modes of the molecule.

Discrepancies between predicted and experimental spectra can often be resolved by considering factors such as solvent effects or the presence of multiple conformers.

In Silico Modeling of Reactivity, Selectivity, and Transition States

Computational modeling is instrumental in predicting the reactivity and selectivity of this compound in various chemical reactions. By calculating the energies of reactants, products, and, crucially, the transition states, chemists can understand the kinetics and thermodynamics of a reaction.

For instance, in silico modeling can be used to investigate:

Nucleophilic Substitution Reactions: Predicting the most likely sites for nucleophilic attack.

Oxidation and Reduction Reactions: Understanding the molecule's susceptibility to these transformations.

Enzyme-Catalyzed Reactions: Modeling the interaction of the molecule with the active site of an enzyme to predict its metabolism or inhibitory activity. nih.gov

The study of transition states allows for the determination of activation energies, which are directly related to the reaction rate. This information is invaluable for designing new synthetic routes or for understanding the molecule's metabolic fate.

Quantitative Structure-Property Relationships (QSPR) in Stereoisomeric Piperazines

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of molecules and their physicochemical or biological properties. For stereoisomeric piperazines, QSPR can be a powerful tool to understand how subtle changes in stereochemistry affect properties like solubility, lipophilicity, and binding affinity to a biological target. koreascience.krelsevierpure.com

In the context of this compound and its stereoisomers, a QSPR study would involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., steric, electronic, topological) for each stereoisomer.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with a specific property. researchgate.net

Model Validation: Testing the predictive power of the model on a set of molecules not used in the model building process.

Successful QSPR models can be used to predict the properties of new, unsynthesized piperazine derivatives, thereby guiding the design of molecules with desired characteristics. researchgate.net For example, studies have shown that for some chiral antihistamine drugs, stereoselectivity in their activity indicates specific molecular interactions with the receptor, a phenomenon that can be explored with QSAR (a type of QSPR for biological activity). koreascience.kr

2r,6r 1,2,6 Trimethylpiperazine As a Chiral Building Block and Ligand in Chemical Synthesis

Applications in Asymmetric Organic Synthesis

The inherent chirality of (2R,6R)-1,2,6-trimethylpiperazine makes it a powerful tool for controlling the stereochemical outcome of chemical reactions. Its utility spans from being a temporary chiral director to a permanent stereochemical feature within a target molecule.

As a Chiral Auxiliary for Inducing Stereoselectivity

Chiral auxiliaries are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation, after which they are cleaved and can often be recovered. While specific studies detailing the use of this compound as a chiral auxiliary are not extensively documented in publicly available literature, the broader class of chiral piperazines has demonstrated significant potential in this area. For instance, related chiral piperazine (B1678402) derivatives have been successfully employed to induce diastereoselectivity in a variety of carbon-carbon bond-forming reactions. The principle relies on the steric and electronic properties of the piperazine ring to create a biased environment, favoring the formation of one diastereomer over the other.

The general approach involves the formation of an amide or another suitable linkage between the chiral piperazine and the substrate. The resulting diastereomeric intermediate then undergoes a reaction, such as alkylation or an aldol (B89426) addition, where the chiral piperazine moiety directs the approach of the incoming reagent. Subsequent cleavage of the auxiliary furnishes the enantiomerically enriched product. The efficiency of such processes is typically evaluated by the diastereomeric excess (d.e.) achieved in the key stereodetermining step.

As a Stereodirecting Reagent in Complex Molecule Construction

In contrast to a chiral auxiliary, a stereodirecting reagent is incorporated as a permanent part of the final molecular structure. The synthesis of various methylated piperazines, including trimethylpiperazine derivatives, has been reported, highlighting their role as key building blocks in the construction of complex molecules with defined stereochemistry. nih.gov For example, the synthesis of (R)- and (S)-2,2,6-trimethylpiperazine has been achieved through an enantiospecific triflate alkylation, demonstrating a method to introduce this chiral motif into a larger molecular framework. nih.gov

Design and Synthesis of Metal Complexes and Organocatalysts Incorporating the this compound Moiety

The two nitrogen atoms of the piperazine ring provide excellent coordination sites for metal ions, making chiral piperazines, including this compound, attractive ligands for asymmetric catalysis. Furthermore, these chiral diamines can serve as the backbone for the development of purely organic catalysts.

Ligand Design for Asymmetric Catalysis (e.g., Henry reaction)

The Henry (nitroaldol) reaction is a classic carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are versatile synthetic intermediates. The development of catalytic enantioselective versions of this reaction is of significant interest. Chiral ligands based on piperazine structures have been shown to be effective in promoting the asymmetric Henry reaction. researchgate.net These ligands are typically designed to form a chiral complex with a metal ion, such as copper(II), which then coordinates the reactants and facilitates the reaction in a stereocontrolled manner.

While specific examples of ligands derived from this compound for the Henry reaction are not readily found in the literature, the design principles are well-established. A typical ligand would involve the functionalization of one or both nitrogen atoms of the piperazine with arms that can coordinate to the metal center and create a well-defined chiral pocket around the active site. The stereochemistry of the piperazine backbone is crucial for establishing the chirality of this pocket, thereby influencing the facial selectivity of the attack of the nitronate on the aldehyde.

Table 1: Representative Chiral Piperazine-Based Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Reaction | Enantiomeric Excess (ee) |

| Schiff Base Piperazine | Cu(II) | Henry Reaction | Up to 91% |

| Diamine Piperazine | - | Michael Addition | Up to 84% |

| Dimeric Salen-Piperazine | Cu(II) | Henry Reaction | Up to 93% |

This table presents data for related chiral piperazine derivatives to illustrate the potential of this class of compounds in asymmetric catalysis.

Catalytic Performance in Enantioselective Transformations

The catalytic performance of metal complexes and organocatalysts derived from chiral piperazines is evaluated based on their ability to produce the desired product with high enantioselectivity (typically measured as enantiomeric excess, ee) and in good yield. Chiral piperazines have been successfully used as catalysts for the enantioselective addition of dialkylzincs to aldehydes, achieving high enantiomeric excesses. rsc.org In organocatalysis, chiral piperazines have been employed to catalyze the asymmetric Michael addition of aldehydes to nitroalkenes. unl.pt

The effectiveness of these catalysts is attributed to the formation of a chiral environment that differentiates between the two enantiotopic faces of the prochiral substrate or the two enantiomers of a racemic reagent. The rigidity and defined stereochemistry of the this compound scaffold would be expected to provide a stable and effective chiral environment for a variety of enantioselective transformations.

Role in the Construction of Structurally Diverse N-Heterocyclic Scaffolds

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. researchgate.net Chiral piperazines serve as versatile building blocks for the synthesis of a wide array of more complex N-heterocyclic scaffolds. The piperazine ring can be fused with other ring systems or used as a central scaffold to which various substituents are attached, leading to structurally diverse molecules with a range of biological activities. nih.gov

The synthesis of N-heterocycles often involves the strategic use of bifunctional starting materials, and the diamine nature of piperazines makes them ideal candidates for such synthetic strategies. For example, sequential reactions of aminoalkynes with carbonyls, often mediated by metal catalysis, provide a powerful route to polyfunctionalized nitrogen heterocycles. vanderbilt.edu While specific examples detailing the use of this compound in these exact transformations are scarce, its structural features make it a prime candidate for the construction of novel, stereochemically defined N-heterocyclic compounds. The ability to control the three-dimensional arrangement of substituents around the piperazine core is critical for developing new therapeutic agents and functional materials.

Exploration in Supramolecular Chemistry and Molecular Recognition Studies

The intrinsic chirality and structural rigidity of the piperazine scaffold make compounds like this compound intriguing candidates for the fields of supramolecular chemistry and molecular recognition. While direct and extensive research on this specific trimethylated derivative in these areas is still emerging, the broader class of chiral piperazines has demonstrated significant potential.

The principles of supramolecular chemistry rely on non-covalent interactions—such as hydrogen bonding, metal coordination, and hydrophobic and van der Waals forces—to drive the self-assembly of molecules into larger, well-defined structures. nih.gov Chiral building blocks are of particular interest as they can induce a specific handedness in the resulting supramolecular assemblies, leading to materials with unique chiroptical properties or the ability to perform enantioselective functions. acs.org

The exploration of chiral piperazines in this context has primarily focused on their ability to form complexes with metals and to participate in host-guest chemistry. For instance, novel chiral N,N'-dimethyl-1,4-piperazines have been synthesized and evaluated for their ability to bind various mono- and divalent metals. researchgate.net Such studies are foundational for developing chiral receptors or sensors. The interaction between chiral diamines, like piperazine derivatives, and chiral acids, such as tartaric acid, has been shown to result in the formation of distinct crystalline salt structures governed by hydrogen bonding networks. st-andrews.ac.uknih.gov These studies highlight the potential for creating complex, ordered solid-state architectures.

Furthermore, the ability to sense the chirality of molecules is a key aspect of molecular recognition. Systems utilizing liquid crystalline poly(phenylacetylene) have been developed for the chiral sensing of molecules including chiral piperazines. nih.gov This indicates that this compound could potentially be a target for such sensory systems or be incorporated into new ones.

The table below summarizes the potential applications of chiral piperazines in supramolecular chemistry, which can be extrapolated to this compound.

| Application Area | Principle | Potential of this compound |

| Chiral Receptors | The defined stereochemistry allows for selective binding to one enantiomer of a guest molecule. | The rigid C2-symmetry and defined stereocenters could enable the design of hosts for enantioselective recognition of small molecules. |

| Metal-Organic Frameworks (MOFs) | Chiral organic linkers can be used to construct porous, chiral frameworks with applications in catalysis and separation. | As a diamine, it could serve as a chiral node or linker in the synthesis of novel MOFs. researchgate.net |

| Chiral Sensors | The interaction with a chiral analyte can induce a measurable change in a physical property, such as color or fluorescence. | Its integration into a larger system could allow for the development of sensors for other chiral molecules. nih.gov |

| Self-Assembled Materials | The molecule's shape and functionality can direct its assembly into larger structures like helices or sheets. acs.org | The specific stereochemistry could be used to control the helicity or packing of supramolecular polymers. |

Development of Novel Chemical Tools and Probes

A significant area of investigation for this compound is its development as a chemical tool and probe, particularly in the field of neuroscience. smolecule.com Chemical probes are small molecules used to study and manipulate biological systems, and the unique biological activity of this compound makes it a valuable candidate. nih.gov

The most prominent role of this compound in this context is as a metabolite of the anesthetic and antidepressant drug, ketamine. Research has indicated that this metabolite may contribute to the therapeutic effects of ketamine, particularly its rapid and sustained antidepressant and antisuicidal properties, potentially with fewer side effects than the parent drug. smolecule.com This has spurred interest in studying the compound directly as a probe to understand the mechanisms of synaptic plasticity and neuroprotection.

Key research findings on the use of this compound as a chemical probe are detailed in the table below.

| Research Area | Application Summary | Findings and Potential |

| Antidepressant and Antisuicidal Effects | Investigated as a potential therapeutic agent for treatment-resistant depression and for reducing suicidal ideation. | Studies suggest it may produce rapid and lasting antidepressant effects, possibly by modulating AMPA receptors. smolecule.com |

| Cognitive and Memory Enhancement | Studied for its potential to improve cognitive function and enhance memory. | Animal models indicate that the compound can improve performance in memory and learning tasks, likely through the potentiation of hippocampal activity. smolecule.com |

| Neuroprotection | Explored for its protective effects on neurons against various insults. | Research suggests it may protect against excitotoxic neuronal injury and could be beneficial in conditions like ischemic stroke. smolecule.com |

| Enhancement of Synaptic Plasticity | Used as a tool to study the molecular mechanisms underlying the brain's ability to form new connections. | The compound has been shown to induce changes in synaptic strength, making it a valuable probe for studying neural connectivity. smolecule.com |

| Inhibitor Development | Incorporated into more complex molecules designed to inhibit specific enzymes. | It has been used as a building block for small molecule inhibitors of DYRK1A, a kinase implicated in neurodegenerative diseases like Down syndrome and Alzheimer's disease. google.com |

| Peptide Mimetics | Chiral piperazine derivatives have been used to create pseudo-tetrapeptides. | This demonstrates the utility of the piperazine scaffold in designing molecules that mimic peptide structures to probe biological systems, such as opioid receptors. nih.gov |

The development of this compound and related chiral piperazines as chemical probes provides researchers with powerful tools to dissect complex biological pathways. smolecule.com Its specific interactions within the central nervous system are helping to unravel the neurobiology of mood disorders and cognitive function, and may pave the way for new therapeutic strategies.

Synthesis and Stereochemical Properties of Derivatives and Analogs of 2r,6r 1,2,6 Trimethylpiperazine

Systematic Modification of the N-Methyl and C-Methyl Groups

The functionalization of the (2R,6R)-1,2,6-trimethylpiperazine scaffold can be systematically approached by modifying the N-methyl group at the N1 position or the C-methyl groups at the C2 and C6 positions. These modifications allow for the fine-tuning of a compound's properties.

Modification of the N-Methyl Group: The N-methyl group of the parent compound can be replaced with a wide variety of substituents. Standard methods for N-alkylation of piperazines include nucleophilic substitution and reductive amination. mdpi.com For instance, the secondary amine of a 2,6-dimethylpiperazine (B42777) precursor can be reacted with different alkyl halides or subjected to reductive amination with various aldehydes and ketones to install diverse N-substituents. mdpi.com A common strategy involves the Eschweiler-Clarke reaction, using formaldehyde (B43269) and formic acid, to achieve methylation. google.comgoogle.com The use of phosphoric acid as a catalyst in this reaction has been shown to produce high conversions at moderate temperatures (40-100°C). google.com

Modification of the C-Methyl Groups: Modification at the carbon centers of the piperazine (B1678402) ring requires more complex synthetic strategies, often establishing the desired substitution pattern during the ring's construction. Asymmetric synthesis provides a powerful tool for creating enantiomerically pure C-substituted piperazines. rsc.orgacs.org One approach involves the diastereoselective alkylation of a chiral 2-oxopiperazine intermediate, followed by reduction. rsc.org For example, diastereoselective methylation of an appropriate 2-oxopiperazine can yield the desired product with a high degree of diastereomeric excess (>90% de). rsc.org Another key strategy is the enantiospecific triflate alkylation, which has been successfully used to prepare (R)- and (S)-2,2,6-trimethylpiperazine. researchgate.netresearchgate.net These methods provide access to a variety of 2,6-methylated piperazines where the absolute stereochemistry is precisely controlled. acs.orgresearchgate.net

Table 1: Selected Strategies for the Modification of Piperazine Scaffolds

| Modification Site | Method | Reagents/Conditions | Outcome | Citations |

|---|---|---|---|---|

| N1-Position | Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkylated Piperazines | mdpi.com |

| N1-Position | Nucleophilic Substitution | Alkyl Halides, Base | N-Alkylated Piperazines | mdpi.com |

| N1, N4-Positions | Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid, Phosphoric Acid | N,N'-Dimethylpiperazines | google.com |

| C2, C6-Positions | Diastereoselective Alkylation | Chiral 2-Oxopiperazine, Methylating Agent | C-Methylated Piperazines | rsc.org |

| C2, C6-Positions | Enantiospecific Triflate Alkylation | Chiral Precursor, Triflate Source, Alkylating Agent | C-Methylated Piperazines | researchgate.netresearchgate.net |

Stereochemical Outcomes of Further Derivatization at C2 and C6

When this compound or its precursors are subjected to further derivatization at the C2 and C6 positions, the existing stereocenters exert significant control over the stereochemical outcome of the reaction. This diastereoselective influence is critical for the synthesis of complex, stereodefined molecules.

Highly diastereoselective intramolecular palladium-catalyzed hydroamination reactions have been employed to synthesize 2,6-disubstituted piperazines. rsc.org This method, starting from a homochiral cyclic sulfamidate, results in the trans-diastereomer with excellent stereocontrol. rsc.org Similarly, Pd-catalyzed carboamination reactions of N1-aryl-N2-allyl-1,2-diamines with aryl bromides can produce cis-2,6-disubstituted piperazines with high diastereomeric ratios (14-20:1 dr) and enantiomeric excess (>97% ee). nih.gov

Alkylation reactions on chiral, ring-fused tetrazoles have also demonstrated high diastereoselectivity. nih.gov For example, the alkylation of a C2-quaternary substituted tetrazolo[1,5a]azepine occurs with excellent stereoselectivity from the face opposite to a remote C4 substituent. nih.gov Such principles of remote stereocontrol are applicable to the synthesis of highly substituted piperazine analogs, where existing methyl groups at C2 and C6 would direct the approach of incoming electrophiles. The diastereoselectivity of these reactions is often dependent on the nature of the electrophile and the reaction conditions. nih.govclockss.org

Table 2: Examples of Diastereoselective Derivatization in Heterocyclic Synthesis

| Reaction Type | Chiral Substrate | Key Reagents | Stereochemical Outcome | Citations |

|---|---|---|---|---|

| Intramolecular Hydroamination | Homochiral Aminoalkene | Palladium Catalyst | trans-2,6-Disubstituted Piperazine | rsc.org |

| Pd-Catalyzed Carboamination | N1-Aryl-N2-allyl-1,2-diamine | Pd Catalyst, Aryl Bromide | cis-2,6-Disubstituted Piperazine (14-20:1 dr) | nih.gov |

| Alkylation | C2-Substituted Tetrazolo[1,5a]azepine | t-BuLi, Electrophile | trans-2,6-Disubstituted Product (High dr) | nih.gov |

| Reduction/Alkylation Sequence | Piperidine β-enamino ester | NaBH(OAc)₃ / Electrophile | Diastereodivergent synthesis of 2-piperidin-2-ylpropanoates | clockss.org |

Conformational Preferences and Stereoelectronic Effects in Related Chiral Piperazine Systems

The three-dimensional shape and electronic properties of piperazine derivatives are critical to their function, particularly in how they interact with biological targets. rsc.org The piperazine ring typically adopts a chair conformation to minimize steric strain. However, substitution can lead to alternative conformations, such as the twist-boat. rsc.orglew.ro

In a study of a trans-2,6-disubstituted piperazine, the ring was found to favor a twist-boat conformation over the typical chair form. rsc.org This preference was attributed to the allylic strain (A1,3-interaction) that would occur in the chair conformation between an equatorial methyl substituent and an adjacent carbamate (B1207046) protecting group on the nitrogen. rsc.org The introduction of methyl groups also has significant stereoelectronic effects. smolecule.com A methyl substituent acts as an electron-donating group, which increases the electron density in the piperazine ring and enhances the basicity of the nitrogen atoms. smolecule.com This electronic modulation can alter pKa values compared to the unsubstituted parent compound. smolecule.com

Table 3: Conformational and Stereoelectronic Properties of Substituted Piperazines

| Feature | Observation | Consequence | Citations |

|---|---|---|---|

| Conformation | Piperazine ring can adopt chair or twist-boat forms. | Minimization of steric and allylic strain determines the favored conformation. | rsc.orglew.ro |

| Substituent Orientation | C-5 substituents in 2,3-piperazinediones prefer an equatorial position. | Avoidance of 1,3-diaxial interactions. | nih.gov |

| Substituent Orientation | N-substituents in 2,3-piperazinediones can favor an axial form. | Influences the helicity of chromophores and chiroptical properties. | nih.gov |

| Stereoelectronic Effect | Methyl groups are electron-donating. | Increases basicity of nitrogen atoms and modifies pKa. | smolecule.com |

| Stereoelectronic Effect | Hyperconjugation between C-H bonds and N lone pairs. | Stabilizes pseudoequatorial orientation of methyl groups. | smolecule.com |

Development of Libraries of Stereodefined Piperazine Analogs for Chemical Space Exploration

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, and the development of libraries of its analogs is a key strategy for drug discovery. nih.gov However, much of the explored chemical space has focused on N1,N4-disubstituted piperazines, leaving the potential of carbon-substituted derivatives largely untapped. rsc.org To address this, significant effort has been directed toward creating libraries of stereochemically diverse piperazine analogs. nih.govnih.gov

One approach involves the construction of a DNA-Encoded Chemical Library (DECL) using 24 enantiomerically pure, trifunctional 2,6-disubstituted piperazines as central cores. nih.gov This strategy introduced "positional diversity" by varying the attachment point of the DNA tag on the piperazine scaffold, ultimately producing a library of 77 million unique compounds. nih.gov Cheminformatic analysis confirmed that these piperazine-based scaffolds confer different shape diversity compared to more common library cores, effectively expanding the accessible chemical space. nih.gov

Other efforts have focused on creating libraries of variously substituted 1,4-piperazine scaffolds for screening against targets like G-protein-coupled receptors. nih.gov These libraries often utilize diverse non-natural amino acids and on-resin synthesis techniques to generate a wide range of N-substituted structures. nih.gov The ability to generate small, diverse libraries of piperazine-based compounds for specific targets, such as the vesicular acetylcholine (B1216132) transporter, has also been demonstrated, showcasing the modularity and efficiency of modern synthetic methods. researchgate.net The creation of these libraries is essential for identifying novel lead compounds and for conducting detailed structure-activity relationship (SAR) studies. researchgate.netacs.org

Table 4: Examples of Piperazine-Based Libraries for Chemical Space Exploration

| Library Type | Scaffold/Core | Diversity Elements | Purpose | Citations |

|---|---|---|---|---|

| DNA-Encoded Library (DECL) | 2,6-Disubstituted Piperazines | 24 enantiopure cores, positional diversity of DNA tag, various building blocks | Exploration of new chemical space for drug discovery. | nih.gov |

| Rationally Directed Non-Peptide Library | 1,4-Piperazine and Piperazin-6-one | Diverse non-natural amino acids, N-substituents | Discovery of ligands for G-protein-coupled receptors. | nih.gov |

| Small Molecule Library | Piperazine-based compounds | Varied aryl iodides for Pd-mediated aminocarbonylation | Synthesis of potential PET tracers for the vesicular acetylcholine transporter. | researchgate.net |

| General Analogs | Piperazine Bioisosteres | Over 100 unique piperazine analogs | Altering pharmacokinetic properties of molecular scaffolds. | enamine.net |

Future Directions and Emerging Research Avenues for 2r,6r 1,2,6 Trimethylpiperazine Research

Integration with Advanced Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis)

The adoption of advanced synthesis technologies such as flow chemistry and automated synthesis platforms offers significant advantages for the production and derivatization of (2R,6R)-1,2,6-Trimethylpiperazine. nih.gov Flow chemistry, with its inherent benefits of precise control over reaction parameters, enhanced safety, and scalability, is particularly well-suited for optimizing the synthesis of this chiral piperazine (B1678402) derivative. nih.gov Automated synthesis platforms, like the Chemspeed Accelerator, can be employed to rapidly generate libraries of this compound-containing compounds for high-throughput screening in drug discovery and materials science. nih.gov This approach allows for the efficient exploration of a vast chemical space, accelerating the identification of new molecules with desired properties. nih.gov

Application of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

To gain deeper insights into the reaction kinetics, mechanisms, and to ensure optimal process control, the application of advanced spectroscopic probes for in-situ monitoring is crucial. mdpi.com Techniques like Fourier Transform Infrared (FTIR) spectroscopy, coupled with fiber-optic probes, enable real-time analysis of reaction mixtures without the need for sample extraction. mdpi.combruker.com This allows for the precise tracking of reactant consumption, intermediate formation, and product generation throughout the synthesis of this compound and its derivatives. mdpi.com Similarly, Raman spectroscopy offers a powerful tool for in-situ monitoring of chemical reactions, providing detailed molecular information that can be used for process optimization and endpoint determination. endress.comspectroscopyonline.com

Interactive Table: Spectroscopic Probes for Reaction Monitoring

| Spectroscopic Technique | Information Gained | Application in this compound Synthesis |

|---|---|---|

| In-situ FTIR | Real-time concentration profiles of reactants, intermediates, and products. mdpi.com | Monitoring the progress of alkylation and cyclization steps. |

| Raman Spectroscopy | Molecular vibrational information for qualitative and quantitative analysis. spectroscopyonline.com | End-point determination and monitoring of polymorphic forms. |

Rational Design of Novel Catalytic Systems Based on this compound

The chiral scaffold of this compound makes it an attractive ligand for the development of novel asymmetric catalysts. The rational design of such catalytic systems, guided by computational modeling and experimental validation, is a promising area of research. nih.gov By incorporating this piperazine derivative into metal complexes or as an organocatalyst, it is possible to create highly selective catalysts for a variety of organic transformations. The stereoelectronic properties of the piperazine ring can be fine-tuned through substitution to optimize catalyst performance for specific reactions.

Theoretical Prediction and Experimental Validation of New Chemical Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in predicting the chemical reactivity of molecules like this compound. frontiersin.orgajchem-a.com These theoretical predictions can guide the experimental exploration of new chemical reactions and functionalities. By calculating parameters such as molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, researchers can identify potential sites for electrophilic and nucleophilic attack, thus predicting the outcome of unknown reactions. frontiersin.org The subsequent experimental validation of these theoretical predictions is essential to expand the synthetic utility of this versatile building block. europa.eu

Opportunities in Materials Science and Polymer Chemistry (non-biological applications)

Beyond its traditional use in pharmaceuticals, this compound presents exciting opportunities in materials science and polymer chemistry. Its rigid, chiral structure can be incorporated into polymer backbones to create materials with unique optical, thermal, and mechanical properties. For instance, polymers containing this moiety could find applications in chiral chromatography, as selective membranes, or in the development of advanced optical materials. The diamine nature of the piperazine ring also allows for its use as a monomer in the synthesis of polyamides and polyurethanes, potentially leading to new classes of high-performance polymers.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (2R,6R)-1,2,6-Trimethylpiperazine to achieve high enantiomeric purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions such as temperature, solvent selection, and catalyst use. For example, cyclization reactions with hydrazine hydrate and carbon disulfide (under potassium hydroxide) can improve yield . Click chemistry protocols, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), are effective for stereochemical control, as demonstrated in piperazine triazole synthesis . Chiral catalysts or resolving agents may be necessary to isolate the (2R,6R) enantiomer, avoiding racemization during purification steps .

Q. Which analytical techniques are most reliable for characterizing the stereochemical configuration of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, can identify diastereotopic protons and confirm stereochemistry. X-ray crystallography provides definitive structural confirmation for crystalline derivatives . Chiral High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose-based columns) is critical for enantiomeric purity assessment .

Q. What protocols are recommended for assessing the thermal stability of this compound under various storage conditions?

- Methodological Answer : Differential Scanning Calorimetry (DSC) can analyze phase transitions and decomposition temperatures, while thermogravimetric analysis (TGA) quantifies mass loss under heating . Storage stability studies should include accelerated aging tests under controlled humidity (20–60% RH) and temperature (4°C to 40°C), with periodic HPLC or LC-MS analysis to monitor degradation .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with neurotransmitter receptors?

- Methodological Answer : Molecular docking requires high-resolution receptor structures (e.g., serotonin or dopamine receptors from the Protein Data Bank). Software like AutoDock Vina or Schrödinger Suite can simulate ligand-receptor binding. Key parameters include binding affinity (ΔG), hydrogen bonding, and hydrophobic interactions. Validation via comparative analysis with known agonists/antagonists (e.g., SSRIs) is essential . In vitro binding assays (e.g., radioligand displacement) should corroborate computational predictions .

Q. What methodologies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Address this by:

- Conducting ADME studies : Measure plasma protein binding, metabolic stability (using liver microsomes), and blood-brain barrier permeability .

- Dose-response correlation : Compare in vitro IC values with in vivo efficacy in rodent models, adjusting for species-specific metabolic differences .

- Pharmacodynamic profiling : Use knockout animal models to isolate target receptor contributions .

Q. How can researchers address enantiomer-specific activity discrepancies in this compound derivatives?

- Methodological Answer :

- Chiral separation : Use preparative chiral HPLC or enzymatic resolution to isolate enantiomers .

- Comparative bioassays : Test enantiomers in parallel for receptor binding (e.g., radioligand assays) and functional activity (e.g., cAMP inhibition for GPCRs) .

- Structural analysis : Compare X-ray or cryo-EM structures of enantiomer-receptor complexes to identify steric or electronic mismatches .

Q. What advanced synthetic strategies enable functionalization of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Late-stage diversification : Introduce substituents via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling on pre-formed piperazine cores .

- Click chemistry : Attach bioorthogonal tags (e.g., fluorophores) via CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) for imaging studies .

- Protecting group strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to selectively modify nitrogen atoms .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate the proposed mechanism of action for this compound in neuropharmacology?

- Methodological Answer :

- Target deconvolution : Combine CRISPR-Cas9 gene editing (to knockout suspected targets) with high-content screening (HCS) in neuronal cell lines .

- Pathway analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to map signaling cascades (e.g., MAPK/ERK) modulated by the compound .

- Behavioral assays : Test anxiety/depression models (e.g., forced swim test) in rodents, correlating results with ex vivo receptor occupancy .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?

- Methodological Answer :